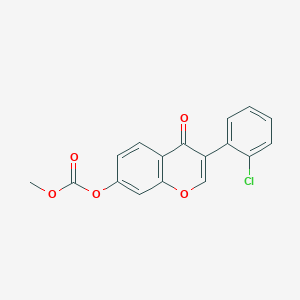

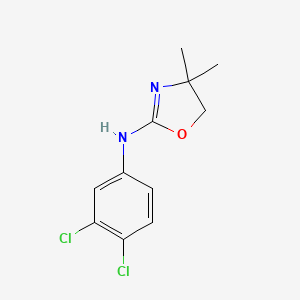

3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl methyl carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chromene derivatives, including compounds similar to 3-(2-chlorophenyl)-4-oxo-4H-chromen-7-yl methyl carbonate, often involves multi-step chemical reactions that carefully introduce various functional groups to the core chromene structure. For instance, the synthesis and structure of related chromene compounds have been reported, where specific substituents are introduced to achieve desired properties (Manolov, Morgenstern, & Hegetschweiler, 2012).

Molecular Structure Analysis

The molecular structure of chromene derivatives is crucial in determining their physical and chemical properties. X-ray crystallography is a common technique used to elucidate the structure, showcasing how different substituents, such as chlorophenyl groups, influence the overall molecular configuration. The detailed molecular structure can reveal insights into the compound's reactivity and potential applications (Barili et al., 2001).

Chemical Reactions and Properties

Chromene derivatives undergo various chemical reactions, influenced by their functional groups. For example, photocyclization reactions have been observed in chromene compounds, leading to the formation of new cyclic structures with potential biological activities (Kamboj et al., 2012). Such reactions are critical for the synthesis of complex molecules with specific properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research in the synthesis and structure of related chromene compounds highlights the interest in understanding their crystallographic properties and potential for forming specific molecular structures. For instance, Manolov, Morgenstern, and Hegetschweiler (2012) explored the crystal structure of a chromen-2-one derivative, focusing on its crystallization and molecular stacking behaviors which are fundamental for material science applications (Manolov, Morgenstern, & Hegetschweiler, 2012).

Catalytic Applications

Chromene derivatives have been investigated for their catalytic capabilities. Castro‐Osma, Lamb, and North (2016) demonstrated the use of a chromium(III) complex for catalyzing the formation of cyclic carbonates from epoxides and carbon dioxide, showcasing potential environmental applications in carbon capture and utilization (Castro‐Osma, Lamb, & North, 2016).

Antimicrobial Activity

The antimicrobial properties of chromene compounds have also been a focus of research. Bairagi, Bhosale, and Deodhar (2009) synthesized Schiff’s bases of 4-Chloro-3-coumarin aldehyde and evaluated their antimicrobial activity, highlighting the potential of chromene derivatives in developing new antimicrobial agents (Bairagi, Bhosale, & Deodhar, 2009).

Wirkmechanismus

Eigenschaften

IUPAC Name |

[3-(2-chlorophenyl)-4-oxochromen-7-yl] methyl carbonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO5/c1-21-17(20)23-10-6-7-12-15(8-10)22-9-13(16(12)19)11-4-2-3-5-14(11)18/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJMHHRNQJNSFTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methylphenyl)urea](/img/structure/B5602738.png)

![4-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)benzoic acid](/img/structure/B5602750.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5602754.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[2-(3-methoxyphenoxy)ethyl]-3-pyrrolidinyl}methanesulfonamide hydrochloride](/img/structure/B5602759.png)

![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5602770.png)

![5-(2-chlorophenyl)-N-methyl-N-[3-(1-methyl-1H-imidazol-2-yl)propyl]-2-furamide](/img/structure/B5602778.png)

![2-[{[(3R*,4R*)-4-(hydroxymethyl)-1-(2-methoxy-5-methylbenzoyl)pyrrolidin-3-yl]methyl}(methyl)amino]ethanol](/img/structure/B5602784.png)

![2-[6-(2,3-dimethoxyphenyl)-5-phenyl-5,6-dihydro-3-pyridazinyl]-1H-indene-1,3(2H)-dione](/img/structure/B5602801.png)

![N-[3-(methylthio)benzyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5602807.png)

![6-[(5-isobutyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)carbonyl]-2-methylpyridazin-3(2H)-one](/img/structure/B5602812.png)